molecular formula C13H9NOS B11877339 1-(Naphtho[2,3-d][1,3]thiazol-6-yl)ethan-1-one CAS No. 646058-78-8

1-(Naphtho[2,3-d][1,3]thiazol-6-yl)ethan-1-one

Cat. No.: B11877339
CAS No.: 646058-78-8
M. Wt: 227.28 g/mol
InChI Key: BSVZVINYRUNSBA-UHFFFAOYSA-N
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Description

1-(Naphtho[2,3-d][1,3]thiazol-6-yl)ethan-1-one is a heterocyclic compound that features a naphthalene ring fused with a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Naphtho[2,3-d][1,3]thiazol-6-yl)ethan-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminonaphthalene with α-bromoacetophenone in the presence of a base, followed by cyclization with sulfur to form the thiazole ring . The reaction conditions often require refluxing in solvents such as ethanol or acetonitrile.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 1-(Naphtho[2,3-d][1,3]thiazol-6-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products:

    Oxidation: Naphthoquinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated naphthothiazole derivatives.

Mechanism of Action

The mechanism of action of 1-(Naphtho[2,3-d][1,3]thiazol-6-yl)ethan-1-one involves its interaction with various molecular targets:

Comparison with Similar Compounds

Uniqueness: 1-(Naphtho[2,3-d][1,3]thiazol-6-yl)ethan-1-one stands out due to its specific structural configuration, which imparts unique electronic and steric properties. These properties make it a valuable compound in the synthesis of novel materials and pharmaceuticals .

Properties

CAS No.

646058-78-8

Molecular Formula

C13H9NOS

Molecular Weight

227.28 g/mol

IUPAC Name

1-benzo[f][1,3]benzothiazol-6-ylethanone

InChI

InChI=1S/C13H9NOS/c1-8(15)9-2-3-10-6-13-12(14-7-16-13)5-11(10)4-9/h2-7H,1H3

InChI Key

BSVZVINYRUNSBA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=CC3=C(C=C2C=C1)SC=N3

Origin of Product

United States

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